Product packaging for Dnp-digly(Cat. No.:CAS No. 56224-80-7)

Dnp-digly

Cat. No.: B1232417
CAS No.: 56224-80-7
M. Wt: 314.21 g/mol
InChI Key: DGILLFYHHKXOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-digly, or dinitrophenyl-diglycine, is a specialized hapten critical for immunological and structural biology research. Its primary research value lies in studying antibody-antigen interactions. This compound has been successfully used in nuclear magnetic resonance (NMR) studies to investigate the structure of monoclonal anti-spin label antibody combining sites and to determine kinetic rates for the hapten-antibody reaction . Research demonstrates that the association reaction for this compound with its specific antibody is diffusion-limited, providing a model system for understanding high-affinity binding . The dinitrophenyl (DNP) moiety serves as a key epitope, allowing researchers to utilize this hapten to gain detailed insights into molecular recognition. Structural data derived from NMR studies, including distances of tyrosine residues from the hapten's unpaired electron and the identification of residues in direct contact with the hapten, have shown favorable comparison with crystallographic structures, validating its use for high-resolution structural analysis . This compound is presented for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O8 B1232417 Dnp-digly CAS No. 56224-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56224-80-7

Molecular Formula

C10H10N4O8

Molecular Weight

314.21 g/mol

IUPAC Name

2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid

InChI

InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18)

InChI Key

DGILLFYHHKXOSX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Synonyms

dinitrophenyl-diglycine
DNP-diGly
N-2,4-dinitrophenyl (bis)glycine

Origin of Product

United States

Historical Context of Dinitrophenyl Dnp Chemistry in Chemical Biology

The dinitrophenyl group, a six-membered aromatic ring bearing two nitro group substituents, has a rich history in biological and chemical research. Initially recognized for its industrial applications, including in the manufacturing of explosives and as a pesticide, its utility in the life sciences became apparent in the mid-20th century. wikipedia.org

A pivotal moment in the history of DNP chemistry was its application by Frederick Sanger in the sequencing of proteins. wikipedia.orgcreative-biolabs.com Sanger utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, to label the N-terminal amino acid of polypeptide chains. pearson.comgbiosciences.comaskfilo.com This reagent reacts with the free amino group at the N-terminus under mild alkaline conditions to form a stable dinitrophenyl-amino acid derivative. creative-biolabs.comgbiosciences.com Subsequent acid hydrolysis of the entire polypeptide chain cleaves all the peptide bonds, leaving the DNP-labeled N-terminal amino acid intact. creative-biolabs.com This yellow-colored derivative could then be identified chromatographically, a critical step that ultimately enabled Sanger to determine the complete amino acid sequence of insulin, an achievement for which he was awarded the Nobel Prize in Chemistry in 1958. wikipedia.orgcreative-biolabs.com This pioneering work demonstrated for the first time that proteins have a defined chemical structure. creative-biolabs.com

Beyond protein sequencing, the DNP group has been widely used as a hapten in immunology. cancer.govsynabs.be A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. cancer.gov The DNP moiety, when conjugated to proteins or peptides, stimulates a strong immune response, making it an invaluable tool for studying antibody-antigen interactions and for the development of immunoassays. synabs.benih.gov Its use as a control in immunoassays is particularly effective as it is not endogenously found in tissues. synabs.be

The chemical properties of DNP have also been leveraged in other areas of biochemical research. For instance, it is known to uncouple oxidative phosphorylation in mitochondria by disrupting the proton gradient, a property that has been studied in the context of metabolic research. fiveable.me Furthermore, DNP derivatives are used to detect oxidative damage in tissues through the immunodetection of DNP adduction resulting from reactions with 2,4-dinitrophenylhydrazine (B122626) (DNPH). synabs.bewikipedia.org

Synthetic Methodologies and Chemical Derivatization of Dnp Digly

Classical Approaches for Dnp-digly Synthesis

Traditional methods for synthesizing this compound typically involve the formation of the dinitrophenyl-nitrogen bond and the construction of the diglycine peptide linkage using well-established organic reactions.

Dinitrophenylation is a standard technique in organic synthesis used to attach the 2,4-dinitrophenyl group to a molecule. This is commonly accomplished by reacting a substrate containing a nucleophilic site, such as an amino group, with a dinitrophenyl halide like 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrochlorobenzene. DNFB is known to react with amino acids and proteins, forming stable DNP derivatives. nih.gov The presence of the electron-withdrawing nitro groups on the phenyl ring enhances the reactivity of the halide towards nucleophilic aromatic substitution. wikipedia.org

For this compound synthesis, dinitrophenylation can involve the reaction of a diglycine species with a dinitrophenylating agent. Alternatively, the dinitrophenyl group can be introduced onto a protected glycine (B1666218) molecule before the formation of the peptide bond with a second glycine unit. N-(2,4-Dinitrophenyl)glycine (DNP-Glycine), a related compound featuring a glycine moiety linked to a 2,4-dinitrophenyl group, is synthesized by reacting glycine with a dinitrophenylating agent. cymitquimica.com

The diglycine component of this compound is a simple dipeptide formed by an amide bond between two glycine units. Standard peptide coupling techniques are utilized for this purpose. These methods involve activating the carboxyl group of one amino acid (or peptide fragment) and coupling it with the amino group of another.

Key peptide coupling reagents and strategies include:

Carbodiimide (B86325) Chemistry: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often with additives like N-hydroxybenzotriazole (HOBt), are widely used for amide bond formation.

Activated Esters: The preparation of activated esters, such as p-nitrophenyl esters, of the carboxylic acid component allows for reaction with the amine component. sci-hub.se

Phosphonium and Aminium Salts: Reagents like HATU or HBTU are effective coupling agents, particularly in solid-phase synthesis.

The diglycine unit can be synthesized beforehand using these methods and then coupled with a dinitrophenylated compound, or the dinitrophenyl group can be introduced after the diglycine sequence is assembled. The formation of diglycine from glycine requires energy input for the condensation reaction in an aqueous environment. unam.mx

Advanced Synthetic Routes for this compound and Analogues

More sophisticated synthetic approaches, particularly solid-phase synthesis, offer advantages for the preparation of this compound conjugates and analogues, enabling the construction of more complex structures and facilitating parallel synthesis.

Solid-phase peptide synthesis (SPPS) is a powerful technique for synthesizing peptide chains on an insoluble solid support. peptide.com This method is highly suitable for the synthesis of this compound conjugates where the diglycine moiety is part of a longer peptide sequence or is anchored to a solid phase for subsequent modifications. rsc.orgwwu.edu

In SPPS, amino acids are sequentially added to a growing peptide chain attached to a resin. The process involves deprotecting the amino group of the immobilized amino acid and coupling the next protected amino acid using activating reagents. wordpress.comnih.gov The DNP group can be incorporated either as a pre-functionalized amino acid, such as Fmoc-L-Lys(DNP)-OH which has been used in SPPS rsc.org, or through post-synthetic modification of a lysine (B10760008) side chain or the N-terminus while on the solid support. unit.no SPPS allows for the efficient synthesis of peptides containing modified amino acids, including those with reporter groups like DNP. wwu.edu

Achieving chemo- and regioselectivity is critical when modifying molecules like this compound that possess multiple reactive functional groups. Chemoselectivity refers to the preferential reaction with one functional group over others, while regioselectivity describes the preferential reaction at a specific site within a molecule that has several similar reactive positions. khanacademy.orgiupac.orgrsc.orgyoutube.com

In this compound, potential reactive sites include the N-terminus, the C-terminus, the peptide bond, and the activated aromatic ring of the DNP group. Selective modifications necessitate careful control of reaction parameters, including the choice of reagents, solvent, temperature, and pH. For instance, the dinitrophenyl group is vulnerable to nucleophilic attack, especially under alkaline conditions, which can lead to hydrolysis or reaction with other nucleophiles. researchgate.net Peptide bonds can be cleaved enzymatically or chemically with varying degrees of specificity. liverpool.ac.uk

Research highlights the significance of chemoselective reactions in peptide chemistry, including sortase-mediated ligations used for creating peptide conjugates. umn.eduresearchgate.netnih.gov While specific examples of chemoselective modification directly on this compound were not extensively found in the search results, the principles of chemoselectivity established in peptide and dinitrophenyl chemistry are applicable.

Functional Group Interconversions and Derivatization Strategies of this compound

Functional group interconversion (FGI) involves the transformation of one functional group into another through reactions such as substitution, addition, elimination, oxidation, or reduction. organic-chemistry.orgic.ac.ukimperial.ac.ukyoutube.comorganic-chemistry.org Derivatization strategies for this compound aim to introduce new functional groups or modify existing ones to alter its properties or facilitate its use in specific applications like labeling or conjugation.

Potential functional group interconversions and derivatization strategies for this compound could include:

Modification of the free amino terminus (if present) through acylation, alkylation, or labeling with fluorescent probes (distinct from the chromogenic DNP group).

Modification of the free carboxyl terminus (if present) through esterification, amidation, or conjugation to other molecules.

Reactions involving the peptide bond, such as hydrolysis or transamidation, although these would change the structure of the diglycine moiety.

Reactions on the dinitrophenyl ring, such as reduction of the nitro groups or nucleophilic aromatic substitution with strong nucleophiles, although the latter could potentially displace the diglycine moiety depending on the leaving group.

Studies on dinitrophenylated amino acids demonstrate their utility in analytical techniques due to their strong UV absorbance, which aids in detection and quantification. researchgate.netnih.gov Derivatization with the DNP group is a common approach for labeling peptides and proteins for analytical or structural studies. nih.govunit.no For example, dinitrophenyl derivatives of amino acids have been investigated for their chromatographic properties. researchgate.net The DNP group can function as a chromophore or a quencher in fluorescence-based assays. wwu.eduresearchgate.net

While detailed research findings on functional group interconversions specifically applied to this compound were not extensively found, the general principles governing the chemistry of peptides and aromatic compounds dictate the potential derivatization strategies. The solubility of the diglycine moiety in aqueous solutions has been studied researchgate.netnih.govacs.org, which can influence the conditions for derivatization reactions.

Introduction of Reporter Groups on this compound

The introduction of reporter groups onto this compound primarily involves leveraging the functional groups available on the diglycine portion of the molecule, or potentially modifying the dinitrophenyl group itself. Given that this compound already incorporates the DNP group as a reporter, further derivatization would likely involve attaching additional or different types of reporter moieties for multi-labeling applications or altered detection strategies.

The diglycine component of this compound contains an N-terminal amine, a peptide bond, and a C-terminal carboxyl group. These functional groups provide sites for chemical modification. Primary amines, such as the N-terminal amine of diglycine, are highly reactive with various activated esters (like NHS esters), isothiocyanates, and acylating agents, enabling the covalent attachment of a wide range of reporter groups, including fluorescent dyes, biotin, or enzymes. biosyn.com Carboxyl groups can be functionalized via carbodiimide chemistry or by conversion to activated esters for reaction with amines or hydroxyl groups on a reporter molecule.

The dinitrophenyl group itself, while serving as a reporter, can also be a point of modification under specific chemical conditions, although this is less common for introducing secondary reporter groups compared to utilizing the peptide portion. Methods involving the reaction of 2,4-dinitrofluorobenzene (DNFB) with amino groups are a classic approach for introducing the DNP label onto peptides and amino acids, forming stable dinitrophenyl derivatives. nih.govnih.gov This reaction, typically carried out under alkaline conditions, highlights the reactivity of the DNP precursor towards amine functionalities. nih.gov

The efficiency and site-specificity of reporter group introduction depend heavily on the reaction conditions, the nature of the reporter group, and the presence of protecting groups on other reactive functionalities within this compound.

Linker Chemistry for this compound Conjugates

Linker chemistry plays a crucial role when this compound is intended to be conjugated to another molecule, such as a larger protein, a solid support, or a nucleic acid. The linker serves as a chemical bridge between this compound and the target molecule, influencing the conjugate's stability, solubility, and the accessibility of the DNP reporter group or the diglycine moiety for its intended function.

Linkers can vary significantly in length, flexibility, and chemical composition. Common linker types include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or cleavable linkers that can be broken under specific conditions (e.g., enzymatic cleavage, changes in pH, or reduction). nih.govbiochempeg.comacs.org The choice of linker depends on the application. For instance, PEG linkers are often used to improve solubility and reduce non-specific binding. acs.org

The conjugation of this compound via a linker would involve forming covalent bonds between reactive groups on this compound, the linker molecule, and the target molecule. As discussed in Section 2.3.1, the amine and carboxyl groups of the diglycine portion are primary candidates for linker attachment. Similarly, linkers are designed with complementary reactive groups (e.g., NHS esters, maleimides, alkynes, azides) that can selectively react with amines, thiols, or other functionalities on this compound or the target molecule. biosyn.com

Spacer arms, which are essentially short linkers, are frequently incorporated between a label (like DNP) and the molecule it is attached to, particularly in the context of oligonucleotide labeling. biosyn.comnih.govbiosyn.com These spacers, often composed of repeating units like triethylene glycol (TEG) or simple alkyl chains, help to reduce steric hindrance and improve the accessibility of the label for detection or interaction with binding partners like antibodies. biosyn.combiosyn.com Applying this principle to this compound conjugates, a linker could serve a similar purpose, ensuring the DNP reporter or the diglycine part of the molecule is presented optimally for its intended use after conjugation.

The design and synthesis of the linker, as well as the conjugation strategy, require careful consideration to ensure the stability of the final conjugate and the preservation of the functionality of both this compound and the molecule it is conjugated to.

Nucleophilic Aromatic Substitution Mechanisms Involving the Dinitrophenyl Moiety

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for electron-poor aromatic rings substituted with good leaving groups. The dinitrophenyl moiety in this compound is activated towards SNAr due to the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the potential leaving group (which would be the point of attachment to the diglycine). masterorganicchemistry.comwikipedia.orgoup.com This makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org

The generally accepted mechanism for SNAr reactions is the addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgresearchgate.net In this mechanism, the nucleophile attacks the carbon bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate where the aromaticity is temporarily disrupted. masterorganicchemistry.comwikipedia.orglibretexts.org Subsequent elimination of the leaving group restores aromaticity, yielding the substituted product. wikipedia.orglibretexts.org

Influence of Electronic and Steric Factors on Reaction Kinetics

Electronic factors play a crucial role in SNAr reactions. Electron-withdrawing groups, such as the nitro groups in the dinitrophenyl moiety, significantly accelerate the reaction rate by stabilizing the negative charge developed in the Meisenheimer complex intermediate through resonance and inductive effects. masterorganicchemistry.comwikipedia.orglibretexts.org The position of these electron-withdrawing groups relative to the leaving group is critical; activation is strongest when they are located ortho or para to the leaving group, as this allows for effective resonance stabilization of the intermediate. masterorganicchemistry.comwikipedia.org

Steric factors can also influence the kinetics of nucleophilic aromatic substitution, although their impact can differ compared to aliphatic substitution reactions (SN1 and SN2). numberanalytics.comlibretexts.org While SN2 reactions are highly sensitive to steric hindrance around the electrophilic center, SNAr reactions proceed through a tetrahedral intermediate where the steric environment around the carbon undergoing substitution is altered. libretexts.orgnumberanalytics.com Studies on various dinitrophenyl derivatives and nucleophiles have investigated how the size and nature of substituents near the reaction site affect the rate of Meisenheimer complex formation and subsequent leaving group departure.

Characterization of Intermediate Species in this compound Reactions

The Meisenheimer complex intermediate formed during SNAr reactions of dinitrophenyl compounds is often stable enough to be detected or even isolated under appropriate conditions. wikipedia.orglibretexts.org Characterization of these intermediates provides strong evidence for the addition-elimination mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to identify and study the structure of Meisenheimer complexes. rsc.orgnih.govru.nlmdpi.com For this compound, the formation of a Meisenheimer complex upon reaction with a nucleophile would involve the attack on the carbon of the dinitrophenyl ring attached to the diglycine linker, leading to a transient anionic species with delocalized negative charge stabilized by the nitro groups.

Peptide Bond Hydrolysis and Proteolytic Susceptibility of this compound

This compound contains a peptide bond within the diglycine portion of the molecule. Peptide bonds can be hydrolyzed, breaking the amide linkage. This hydrolysis can occur chemically under acidic or basic conditions, or enzymatically through the action of peptidases (also known as proteases). atamanchemicals.comthermofisher.comnih.gov

Acidic hydrolysis typically requires harsh conditions (e.g., concentrated HCl at elevated temperatures) and is generally non-specific, cleaving most peptide bonds. researchgate.net Basic hydrolysis is also possible but can lead to side reactions like racemization. Enzymatic hydrolysis by peptidases is highly specific and occurs under milder conditions. atamanchemicals.comthermofisher.com

Specificity of Peptidases Towards this compound Substrates

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. atamanchemicals.comthermofisher.com Their specificity is determined by the amino acid sequence surrounding the scissile bond and the characteristics of the enzyme's active site. nih.govebi.ac.uknih.gov Peptidases are classified based on their mechanism and where they cleave the peptide chain (exopeptidases cleave from termini, endopeptidases cleave within the chain). thermofisher.com

For this compound, as a dipeptide derivative, it would likely be a substrate for dipeptidases, which specifically hydrolyze dipeptides. ebi.ac.uk The presence of the DNP group attached to one end of the diglycine could influence the recognition and binding of this compound by specific peptidases. Studies using DNP-labeled peptides have been employed to investigate peptidase activity and specificity, often utilizing the spectroscopic properties of the DNP group to monitor cleavage. rndsystems.comnih.gov For example, fluorogenic peptide substrates with a DNP quenching group are used to measure peptidase activity by monitoring the increase in fluorescence upon cleavage of the peptide bond separating the fluorophore and the quencher. rndsystems.com The specificity of peptidases towards this compound would depend on whether the enzyme's active site can accommodate and correctly orient the this compound molecule for hydrolysis of the peptide bond between the two glycine residues. Research on the substrate specificity of various peptidases, such as dipeptidyl peptidases, provides insights into the types of peptide sequences and modifications they can cleave. nih.govplos.orgnih.govavcr.cz

Kinetic Studies of this compound Enzymatic Cleavage Mechanisms

Kinetic studies of enzymatic cleavage of this compound by specific peptidases would involve measuring the reaction rate under varying substrate concentrations to determine kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat). ebi.ac.uk These parameters provide information about the enzyme's affinity for the substrate and the efficiency of catalysis.

The mechanism of peptide bond hydrolysis by peptidases typically involves the activation of the scissile peptide bond and a catalytic residue (or metal ion in metallopeptidases) in the enzyme's active site facilitating the attack of a water molecule on the carbonyl carbon of the peptide bond. atamanchemicals.com The specific mechanism (e.g., serine protease, cysteine protease, metalloprotease, aspartic protease, glutamic protease) depends on the class of peptidase. atamanchemicals.com Kinetic studies, potentially combined with structural information of the enzyme-substrate complex (if available for this compound or similar DNP-peptides), can elucidate the step-by-step process of how the peptidase interacts with this compound and catalyzes its hydrolysis. For instance, studies on dipeptidyl peptidase mechanisms have revealed details about substrate binding sites and the catalytic steps involved in dipeptide release. plos.org

Photochemical Reactions of this compound and Related DNP Chromophores

The 2,4-dinitrophenyl moiety is a chromophore, meaning it absorbs light in the ultraviolet and visible regions of the spectrum. DNP-containing compounds can undergo photochemical reactions upon irradiation with light of appropriate wavelengths. While specific photochemical reactions of this compound are not extensively detailed in the provided search results, the photochemical behavior of related DNP chromophores can offer insights.

Dinitrophenyl compounds can be susceptible to photoreduction of the nitro groups or other light-induced transformations depending on the surrounding chemical environment and the presence of other functional groups. The DNP group is also used in photolabile protecting groups, where irradiation leads to the cleavage of a bond and release of a molecule. While this compound itself might not be designed as a photolabile group, the DNP chromophore's inherent photochemical properties suggest the potential for light-induced reactivity, which could be relevant in studies involving light exposure.

Photoinduced Electron Transfer Mechanisms in this compound Systems

Specific research findings detailing photoinduced electron transfer (PET) mechanisms within systems involving the chemical compound "this compound" were not identified in the conducted searches. While photoinduced electron transfer is a significant process in various chemical systems, particularly those involving electron-donating and electron-accepting moieties, the application of these principles to a specific compound named "this compound" requires dedicated studies that were not found. Therefore, a detailed description of PET mechanisms in "this compound" systems cannot be provided.

Photophysical Processes Relevant to this compound as a Molecular Probe

Information regarding the specific photophysical processes (such as absorption, fluorescence, phosphorescence, internal conversion, intersystem crossing) of the chemical compound "this compound" in the context of its potential application as a molecular probe was not found in the scientific literature accessed. The utility of a molecule as a molecular probe often relies on specific and well-characterized photophysical responses to environmental changes or interactions with target analytes. Without research specifically on "this compound", these relevant photophysical processes cannot be described.

Compound Names and PubChem CIDs

Current Research Paradigms and Scholarly Significance of Dnp Digly Conjugates

The conjugation of the dinitrophenyl group to diglycine and other peptide structures continues to be a fertile area of research, yielding novel tools and therapeutic strategies. Modern studies build upon the foundational principles of DNP's immunogenicity and the biocompatibility and structural simplicity of diglycine.

A significant area of current research involves the use of DNP-functionalized peptides in immunotherapy. For instance, a recent study reported the chemoenzymatic synthesis of DNP-functionalized fibroblast growth factor receptor 1 (FGFR1)-binding peptides. nih.gov These conjugates were able to recruit anti-DNP antibodies to the surface of cancer cells, thereby mediating complement-dependent cytotoxicity. This approach represents a promising strategy for developing peptidomimetic immunotherapeutics. nih.gov

The utility of DNP extends to advanced analytical techniques such as dynamic nuclear polarization (DNP) solid-state NMR spectroscopy. DNP-NMR enhances signal intensity, enabling the study of the structure and interactions of biomolecules in complex environments, such as within mammalian cells. nih.govuu.nlresearchgate.net This technique has been used to investigate protein structures and conformations that are difficult to study with other methods. pnas.org

Furthermore, the diglycine moiety is being explored for its ability to modify the properties of therapeutic molecules. For example, conjugating a diglycine to a prodrug of an antibiotic has been shown to dramatically accelerate the intrabacterial hydrolysis of the ester bond, leading to the regeneration of the active antibiotic and a significant increase in its inhibitory efficacy against bacteria like E. coli. nih.gov This strategy of using dipeptide conjugation to modulate intrabacterial hydrolysis presents a powerful avenue for developing new therapeutics. nih.gov

The scholarly significance of Dnp-digly and related conjugates lies in their versatility. They serve as powerful tools in basic research for applications such as immunoassays and the detection of oxidative stress. synabs.benih.gov In a therapeutic context, they offer innovative strategies for targeted drug delivery and immunotherapy. nih.govnih.gov The continued exploration of these conjugates is likely to yield further advancements in chemical biology, medicine, and materials science.

Interactive Data Tables

Table 1: Historical Milestones in DNP and Diglycine Research

Year Milestone Key Researcher(s) Significance
1901 First synthesis of diglycine Emil Fischer and Ernest Fourneau Established the synthesis of the simplest peptide. wikipedia.org
1933 Pioneered use of DNP as a weight-loss drug Maurice L. Tainter First therapeutic application of DNP, though later banned. wikipedia.org
1945 Use of FDNB for N-terminal protein sequencing Frederick Sanger Revolutionized protein chemistry and led to the sequencing of insulin. wikipedia.orgaskfilo.comwikiwand.com
1958 Nobel Prize in Chemistry awarded to Frederick Sanger Frederick Sanger Recognized the monumental achievement of determining the amino acid sequence of insulin. creative-biolabs.com

Table 2: Key Properties and Applications of DNP and Diglycine

Compound/Moiety Key Property Primary Application(s) in Research
Dinitrophenyl (DNP) Immunogenic (hapten) Immunoassays, antibody production, isotype controls. cancer.govsynabs.be
Reacts with N-terminal amino acids (as FDNB) Protein sequencing. creative-biolabs.comgbiosciences.com
Uncouples oxidative phosphorylation Metabolic studies. fiveable.me
Diglycine (Gly-Gly) Simplest dipeptide Building block for peptide synthesis. wikipedia.org
Buffering capacity Biological buffer. wikipedia.org
Catalytic activity Studies of prebiotic peptide formation. nih.gov

Theoretical and Computational Investigations of Dnp Digly

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, rooted in the principles of quantum mechanics, are essential for probing the electronic structure of molecules, including parameters such as energy levels, charge distribution, and molecular orbitals uni.luspbu.rutcichemicals.com. These studies provide a theoretical foundation for understanding chemical reactivity and predicting how a molecule will behave in various chemical environments uni.lutcichemicals.com. By calculating properties like frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors, quantum chemistry can help identify potential reaction sites and predict reaction pathways tcichemicals.com.

Density Functional Theory (DFT) Calculations for Reaction Pathways of Dnp-digly

Density Functional Theory (DFT) is a widely used quantum chemical method that has revolutionized the computational study of molecular systems due to its balance of accuracy and computational efficiency tcichemicals.com. DFT calculations can be employed to investigate the energetics and mechanisms of chemical reactions by mapping out reaction pathways, identifying transition states, and calculating activation energies.

While specific detailed DFT studies on the reaction pathways of this compound were not extensively detailed in the search results, studies involving molecules containing the 2,4-dinitrophenyl group demonstrate the applicability of DFT in understanding the reactivity of this moiety. For instance, DFT calculations have been used to analyze cycloaddition reactions involving N-(2,4-dinitrophenyl)pyridinium ions, revealing stepwise mechanisms and highlighting the influence of electrostatic interactions from the nitro groups on reaction selectivity. Such studies provide a framework for how DFT could be applied to investigate reactions involving the dinitrophenyl part of this compound, such as nucleophilic aromatic substitution reactions or reactions involving the nitro groups. DFT could also be used to explore reactions involving the diglycine portion, such as peptide bond chemistry or interactions with other molecules.

Molecular Electrostatic Potential Analysis of this compound Derivatives

Molecular Electrostatic Potential (MEP) analysis is a valuable tool derived from quantum chemical calculations that helps visualize the charge distribution of a molecule and predict its behavior towards charged species. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule's charge distribution and a positive test charge at that point.

Mapping the MEP onto the molecular surface reveals regions of positive (electrophilic, often colored blue) and negative (nucleophilic, often colored red) electrostatic potential, indicating sites most likely to be attacked by nucleophiles or electrophiles, respectively. For a molecule containing a dinitrophenyl group, such as DNP, MEP analysis shows distinct regions of electrostatic potential influenced by the electron-withdrawing nitro groups. Applying MEP analysis to this compound and its derivatives would allow for the identification of the most reactive sites on both the dinitrophenyl and diglycine portions of the molecule, providing insights into potential reaction mechanisms and interactions with other molecules, including biological targets.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for each atom. MD simulations provide dynamic information about molecular conformations, flexibility, and interactions in various environments, including solutions and biological systems.

Conformational Analysis and Flexibility of this compound in Solvated Systems

MD simulations are well-suited for studying the conformational landscape and flexibility of molecules in solution. By simulating the molecule's movement over time in the presence of solvent molecules, MD can reveal preferred conformations, the extent of flexibility around rotatable bonds, and how the solvent influences the molecular structure. For this compound, MD simulations in water or other relevant solvents could provide insights into the molecule's dynamic behavior, including the relative orientation of the dinitrophenyl group and the diglycine chain, and how these change over time due to thermal fluctuations and solvent interactions. This conformational flexibility is crucial for understanding how this compound might interact with other molecules or bind to targets.

Binding Modes of this compound in Model Biological Systems (e.g., protein binding pockets)

Computational methods, including MD simulations and molecular docking, are extensively used to study the interactions and binding modes of small molecules with biological targets like proteins. These simulations can predict how a molecule fits into a protein binding pocket, the types of interactions formed (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects), and the stability of the resulting complex.

Research has indicated the use of structural models of proteins with bound this compound, suggesting that computational studies, likely including docking and MD simulations, have been performed to understand its interaction with proteins. Such studies aim to elucidate the specific residues in the protein binding pocket that interact with the dinitrophenyl and diglycine moieties of this compound, the strength of these interactions, and how the conformation of this compound and the protein change upon binding. These computational investigations are vital for understanding the molecular basis of this compound's biological effects and can inform the design of related compounds.

Structure-Reactivity Relationships in this compound Analogues

Structure-Reactivity Relationships (SRRs), also known as Quantitative Structure-Reactivity Relationships (QSRRs), explore how changes in the chemical structure of a series of compounds affect their reactivity. Computational methods, particularly DFT, are powerful tools for investigating SRRs by calculating electronic and structural parameters for a series of analogues and correlating them with experimental or calculated reactivity data.

For this compound, SRR studies on analogues would involve synthesizing or computationally modeling compounds with modifications to the dinitrophenyl group (e.g., different nitro group positions or additional substituents) or the diglycine chain (e.g., varying the number of glycine (B1666218) units or substituting amino acids). Computational studies could then calculate parameters such as charge distribution, frontier orbital energies, or reaction activation energies for these analogues tcichemicals.com. By correlating these computational descriptors with observed reactivity (e.g., rate constants for a specific reaction), researchers can develop predictive models that explain how structural changes influence reactivity. Studies on other dinitrophenyl derivatives have explored how structural modifications impact their properties and activity, providing a basis for similar investigations on this compound analogues. These computational SRR studies can guide the rational design of this compound derivatives with tailored reactivity profiles.

Based on the search conducted, information specifically detailing theoretical and computational investigations focused solely on the chemical compound "this compound," particularly concerning the computational prediction of its derivatives' reactivity and the impact of structural modifications on reaction energetics as outlined in sections 4.3.1 and 4.3.2, was not found in the accessible literature.

While searches provided general information on computational chemistry methods for predicting reactivity and studying reaction energetics nih.govnih.govmit.edumdpi.comresearchgate.netnumberanalytics.comnsps.org.ngresearchgate.netmdpi.comnih.gov, and some computational studies on related compounds such as 2,4-dinitrophenol (B41442) wikipedia.orgregenesis.comncats.io, diglycine nih.govdiva-portal.orgwhiterose.ac.uk, or 2,4-dinitrophenyl hydrazones researchgate.net, no specific research findings directly addressing the computational reactivity and reaction energetics of "this compound" or its derivatives were identified.

The term "this compound" likely refers to N-(2,4-Dinitrophenyl)diglycine, following the pattern of N-(2,4-Dinitrophenyl)glycine ("Dnp-glycine") which has a PubChem CID nih.gov. However, specific computational studies on the reactivity and the impact of structural modifications on the reaction energetics of N-(2,4-Dinitrophenyl)diglycine or its derivatives were not found in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content requirements, which necessitate detailed research findings and data tables specifically for the computational reactivity and energetics of this compound and its derivatives.

Advanced Analytical Methodologies for Dnp Digly in Research Contexts

Spectroscopic Techniques for Mechanistic Studies of Dnp-digly

Spectroscopic methods, such as UV-Vis and NMR spectroscopy, are fundamental tools for characterizing chemical compounds and elucidating reaction mechanisms. Their application to this compound would leverage the distinct properties imparted by the dinitrophenyl group and the peptide linkage.

UV-Vis Spectroscopy for Monitoring this compound Reaction Progress

UV-Vis spectroscopy is a widely used technique for monitoring chemical reactions by measuring changes in light absorption over time. ethernet.edu.etpsu.edubiokeanos.com The dinitrophenyl moiety within this compound is expected to exhibit characteristic UV-Vis absorption bands due to the presence of the nitro groups and the aromatic ring. Changes in the electronic environment of this chromophore during a reaction, such as reduction or conjugation, would result in shifts in wavelength maximums or changes in absorbance intensity, allowing for real-time tracking of the reaction progress. For instance, UV-Vis spectroscopy has been used to monitor the catalytic reduction of 2,4-dinitrophenol (B41442), a related compound, by observing the decrease in its characteristic absorbance peak and the increase in new peaks corresponding to the reduced product. uconn.edumpi-cbg.de While specific data for this compound is not available in the search results, analogous changes in the UV-Vis spectrum would be expected during reactions involving the dinitrophenyl group of this compound.

Nuclear Magnetic Resonance (NMR) for Elucidating this compound Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and identifying reaction intermediates. scispace.comcymitquimica.com By providing detailed information about the local chemical environment of individual atoms, NMR can be used to follow the transformation of reactants into products and transient species. Dynamic Nuclear Polarization (DNP) can be coupled with NMR to significantly enhance sensitivity, which is particularly useful for studying low-concentration intermediates or reactions with slow kinetics. science.gov In research contexts, NMR has been applied to study the interaction of dinitrophenyl-diglycine (this compound) as a hapten with antibodies, providing insights into binding kinetics and the structure of the antibody combining site. While this study focused on binding rather than this compound's own reaction intermediates, it demonstrates the applicability of NMR to this compound. Identifying intermediates in reactions involving this compound would involve acquiring NMR spectra at different time points and analyzing the appearance and disappearance of signals corresponding to transient molecular species.

Chromatographic Separations for this compound and its Derivatives

Chromatographic techniques are essential for separating complex mixtures and isolating individual components, including this compound and any derivatives formed during reactions or synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. Method development for HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target analyte. The analysis of dinitrophenyl (DNP) amino acids by gas chromatography and HPLC has been reported, indicating that chromatographic methods are suitable for separating molecules containing the DNP moiety and amino acid residues. Developing an HPLC method for this compound would involve similar considerations, likely utilizing a reversed-phase column given the relatively nonpolar nature of the dinitrophenyl group, and a mobile phase optimized to elute this compound and its potential derivatives based on their polarities. UV-Vis detection is commonly used in HPLC for compounds with chromophores like the dinitrophenyl group.

Mass Spectrometry (MS) Hyphenated Techniques for this compound Structural Elucidation During Reactions

Hyphenated techniques, such as HPLC-MS, combine the separation power of chromatography with the structural information provided by Mass Spectrometry (MS). MS detects molecules based on their mass-to-charge ratio and can provide fragmentation patterns that aid in structural elucidation. This is particularly valuable for identifying and characterizing reaction products or intermediates of this compound that may be present in complex reaction mixtures. Studies on diGly-modified peptides, which share the diglycine component, have utilized mass spectrometry to analyze fragmentation patterns and identify modification sites. Applying MS or hyphenated techniques to this compound during a reaction would allow for the determination of the molecular weight of reactants, products, and intermediates, and fragmentation analysis could help confirm or elucidate their chemical structures.

Electrochemical Methods for this compound Redox Behavior

Based on the conducted research, specific scientific literature detailing the application of Cyclic Voltammetry and Amperometric Detection specifically to the chemical compound "this compound" was not found within the accessible sources, while adhering to the specified exclusions. Information regarding the precise chemical structure or a standard identification like a PubChem CID for a compound explicitly named "this compound" in the context of electrochemical studies was not available in the search results.

The searches yielded information on related compounds such as 2,4-Dinitrophenol (2,4-DNP), for which electrochemical studies using techniques like differential pulse voltammetry have been reported. However, these findings are specific to 2,4-Dinitrophenol and cannot be directly attributed to "this compound" without a clear identification and link between the two.

Due to the absence of specific research findings and data tables pertaining solely to the electrochemical analysis of "this compound" using Cyclic Voltammetry and Amperometric Detection in the search results, it is not possible to generate the detailed, scientifically accurate content for sections 5.3.1 and 5.3.2 as requested by the outline. Providing a general description of these techniques without specific data for "this compound" would not meet the instruction to focus solely on this compound.

Therefore, this report cannot proceed with the detailed analysis of "this compound" using the specified analytical methodologies due to a lack of available information in the consulted sources.

Applications of Dnp Digly As a Biochemical Research Probe and Tool

Dnp-digly as a Chromogenic or Fluorogenic Substrate in Enzymatic Assays

The 2,4-dinitrophenyl group is a potent quencher of fluorescence, making it a valuable component in the design of fluorogenic enzyme substrates. These substrates are often based on the principle of Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are held in close proximity within a peptide sequence. Enzymatic cleavage of the peptide separates the fluorophore from the DNP quencher, resulting in an increase in fluorescence that can be monitored in real-time to determine enzyme activity.

Fluorogenic peptide substrates incorporating a DNP group are widely used to assay the activity of various proteases, including caspases, matrix metalloproteinases (MMPs), and viral proteases. nih.govnih.gov In a typical design, a peptide sequence recognized by a specific protease is synthesized with a fluorophore at one end and a DNP-containing amino acid, often Lys(DNP), at the other. nih.gov The cleavage of this substrate by the protease relieves the quenching effect of the DNP group, leading to a quantifiable fluorescent signal.

A notable example is the use of the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore paired with a 2,4-dinitrophenyl-lysine (Lys(DNP)) quencher. nih.gov This ACC/Lys(DNP) pair has been shown to be a highly sensitive and adaptable system for investigating the substrate specificity of a wide range of proteases, including cysteine proteases, serine proteases, and metalloproteinases. nih.gov Substrates utilizing this pair have demonstrated significantly higher sensitivity compared to more conventional pairs like 7-methoxy-coumarin-4-yl acetic acid (MCA)/Lys(DNP). nih.gov The smaller size of the DNP moiety compared to other quenchers like Dabcyl can also be advantageous, as it is less likely to cause unexpected interactions with the enzyme's binding pocket. nih.gov

While a simple Dnp-diglycine molecule would not be a substrate for proteases due to the lack of a scissile peptide bond recognized by these enzymes, it serves as a fundamental structural motif. More complex peptides incorporating the DNP-diglycine structure could be designed as specific protease substrates.

The continuous nature of assays using fluorogenic DNP-quenched substrates allows for the detailed kinetic characterization of enzyme-substrate interactions. By measuring the rate of fluorescence increase at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. nih.gov

The table below presents representative kinetic data for different proteases obtained using fluorogenic peptide substrates, some of which utilize the DNP group as a quencher. This data illustrates the utility of such substrates in characterizing enzyme kinetics.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-3Ac-DEVD-AMC9.71.9196,000
Matrix Metalloproteinase-2 (MMP-2)Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂1.30.9692,000
Neutrophil ElastaseMeOSuc-Ala-Ala-Pro-Val-AMC2303.816,500
LegumainZ-Ala-Ala-Asn-AMC150.042,670 nih.gov

Note: This table provides representative data for protease kinetics using fluorogenic substrates. While not all substrates listed explicitly contain DNP, they exemplify the types of kinetic parameters that can be obtained using FRET-based assays, a principle that widely employs DNP as a quencher.

This compound in Affinity Labeling and Molecular Recognition Studies

The dinitrophenyl group is a classic hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. synabs.benih.gov This property makes DNP-conjugated molecules invaluable tools for studying molecular recognition events, particularly antibody-antigen interactions.

DNP-labeled molecules, including DNP-amino acid conjugates, are extensively used as antigens in immunoassays and studies of antibody binding. synabs.benih.govnih.gov The high affinity and specificity of anti-DNP antibodies make them excellent models for investigating the fundamentals of antibody-antigen recognition. nih.gov

Recent studies have utilized DNA origami nanostructures decorated with DNP ligands to probe the spatial requirements for mast cell activation mediated by immunoglobulin E (IgE) antibodies. nih.gov By controlling the nanoscale arrangement of DNP haptens, researchers can investigate how the spacing between antigens affects antibody binding and subsequent cellular responses. nih.gov Surface plasmon resonance (SPR) analyses with DNP-functionalized surfaces have been used to study the binding kinetics of anti-DNP IgE, revealing that the most stable binding occurs within a narrow window of hapten spacing. nih.gov

The use of DNP as a hapten extends to the study of other receptor-ligand interactions. DNP-conjugated ligands can be used to investigate the binding properties of various receptors. For example, bifunctional molecules incorporating a DNP moiety have been developed to mediate the degradation of specific proteins by targeting them to lysosome-shuttling receptors.

This compound in Cellular and Subcellular Localization Studies (in model systems)

DNP-labeled probes are valuable tools for visualizing and localizing specific molecules and processes within cells. The DNP tag can be detected with high sensitivity and specificity using anti-DNP antibodies conjugated to fluorophores or enzymes.

DNP-labeling kits are commercially available, allowing for the straightforward conjugation of DNP to antibodies and other proteins for use in cellular imaging applications. biotium.com For instance, an antibody of interest can be labeled with DNP and then used to stain cells. The localization of the primary antibody is then visualized using a fluorescently-labeled anti-DNP secondary antibody. biotium.com This approach provides a versatile method for indirect immunofluorescence.

Furthermore, DNP-labeled nucleic acid probes are used in in situ hybridization (ISH) to detect specific RNA or DNA sequences within cells and tissues. The U6 DNP Probe, for example, is designed to bind to U6 small nuclear RNA, a component of the spliceosome, allowing for its localization within the nucleus. roche.com The detection of the DNP-labeled probe is typically achieved through immunohistochemical methods using an anti-DNP antibody.

In the context of studying oxidative damage, DNP can be used to visualize and localize protein carbonylation, a marker of oxidative stress. synabs.be Tissues are treated with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with protein carbonyls to form DNP-hydrazones. These DNP adducts can then be detected using anti-DNP antibodies, providing a map of oxidative damage within the tissue. synabs.be

Microscopic Imaging with this compound Labels

The use of this compound as a labeling agent in microscopic imaging hinges on the principle of indirect immunofluorescence. In this methodology, the this compound molecule itself is not fluorescent. Instead, it acts as a small antigenic determinant, or hapten. Biological molecules of interest, such as proteins, peptides, or nucleic acids, are first conjugated with this compound. The localization of these this compound-tagged biomolecules within a cell or tissue sample is then visualized by applying a primary antibody that specifically recognizes and binds to the dinitrophenyl (Dnp) group. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and has specificity for the primary antibody, is introduced. This secondary antibody provides the detectable signal, allowing for the visualization of the target molecule's location via fluorescence microscopy.

The choice of fluorophore conjugated to the secondary antibody is critical as it determines the excitation and emission wavelengths for imaging. A variety of fluorophores with different spectral characteristics are commercially available, enabling multicolor imaging experiments where multiple targets can be visualized simultaneously.

Table 1: Common Fluorophores for this compound Detection in Fluorescence Microscopy

Fluorophore Excitation Max (nm) Emission Max (nm) Color Quantum Yield
FITC (Fluorescein) 495 519 Green 0.92
TRITC (Rhodamine) 557 576 Red 0.28
Alexa Fluor 488 495 519 Green 0.92
Alexa Fluor 594 590 617 Red 0.66
Cy3 550 570 Orange 0.15

Note: Quantum yield is a measure of the efficiency of fluorescence.

The diglycine ("digly") component of this compound often serves as a short, flexible linker or spacer arm. This spacer can be advantageous as it distances the Dnp hapten from the surface of the target biomolecule. This separation can reduce the risk of steric hindrance, where the bulky structure of the target molecule might otherwise obstruct the binding of the anti-Dnp antibody, thereby improving the efficiency and specificity of detection.

Tracking of this compound Conjugates in Model Biological Systems

The ability to track biomolecules in real-time within living cells and organisms is crucial for understanding dynamic biological processes. This compound conjugates, in conjunction with fluorescently labeled anti-Dnp antibody fragments, can be utilized for live-cell imaging and tracking experiments. For intracellular tracking, this compound labeled molecules can be introduced into cells via methods such as microinjection or by designing cell-permeable this compound probes.

A significant advantage of the this compound system for tracking is the potential for signal amplification. Multiple secondary antibodies, each carrying a fluorophore, can bind to a single primary antibody, which in turn is bound to the this compound tag. This leads to a brighter signal, making it easier to detect and track molecules that are present in low abundance.

Research Findings:

While specific studies solely focused on a "this compound" probe are not prevalent, the principles of DNP-hapten labeling for tracking are well-established. For instance, research has demonstrated the tracking of DNP-labeled viral DNA within infected cells. In such studies, the DNP-labeled viral genome is detected with a fluorescently-labeled anti-DNP antibody, allowing for the visualization of its transport and localization within the host cell nucleus.

Another application lies in the study of protein trafficking. A protein of interest can be chemically conjugated with this compound and its journey through various cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, can be monitored over time using time-lapse fluorescence microscopy. The high affinity and specificity of the anti-Dnp antibody for the Dnp tag ensure that the observed fluorescence corresponds directly to the location of the tagged protein.

Table 2: Example of a Time-Lapse Imaging Experiment Tracking a this compound Labeled Protein

Time Point Cellular Location of Fluorescent Signal Biological Process Observed
0 min Cytoplasm Initial distribution post-introduction
15 min Endoplasmic Reticulum Protein synthesis and folding
30 min Golgi Apparatus Protein modification and sorting
60 min Secretory Vesicles Packaging for transport

This ability to follow the spatiotemporal dynamics of this compound conjugates provides valuable insights into a wide range of biological functions, from viral infection pathways to the lifecycle of cellular proteins.

Future Directions and Emerging Research Avenues for Dnp Digly

Development of Novel Synthetic Strategies for Dnp-digly and Complex Analogues

The primary synthesis of dinitrophenyl peptides, including this compound, has historically been accomplished through established methods. A notable early synthesis involved two principal procedures. The first method involves the reaction of the dipeptide, glycylglycine (B550881), with 2,4-dinitrofluorobenzene in a sodium bicarbonate solution. The mixture is stirred for two hours at room temperature, after which the solution is acidified to precipitate the this compound product. cdnsciencepub.com

A second established method proceeds via an acid chloride intermediate. cdnsciencepub.com In this procedure, dinitrophenyl glycine (B1666218) is heated with thionyl chloride to produce dinitrophenyl glycyl chloride. cdnsciencepub.com This acid chloride is then slowly added to an ice-cold solution of glycine in aqueous sodium carbonate. cdnsciencepub.com Following a period of stirring, the aqueous layer is acidified with hydrochloric acid to precipitate the this compound. cdnsciencepub.com

While these methods are effective, future research could focus on developing novel synthetic strategies that offer improvements in yield, purity, reaction time, and environmental impact. Modern synthetic methodologies, such as chemoenzymatic approaches, could offer highly specific and efficient routes to this compound and its analogues. nih.gov The functionalization of peptides with dinitrophenyl (DNP) haptens at specific sites is an area of active research, suggesting that enzymatic or biocompatible conjugation methods could be adapted for the synthesis of this compound with high precision and under mild conditions. nih.gov

Furthermore, the development of solid-phase synthesis techniques for this compound could enable the rapid generation of a library of complex analogues. By anchoring the glycylglycine moiety to a solid support, reagents could be easily added and washed away, streamlining the synthesis and purification process. This would facilitate the creation of a diverse set of this compound derivatives with modified peptide backbones or alternative aromatic substitutions, allowing for a systematic exploration of their chemical and physical properties.

The table below summarizes the key reactants in the historical synthesis of this compound. cdnsciencepub.com

Reactant AReactant BMethod
Glycylglycine2,4-dinitrofluorobenzeneDirect reaction with dipeptide
Dinitrophenyl glycyl chlorideGlycineAcid chloride method

Advanced Computational Approaches for this compound Systems, including Machine Learning

Currently, there is a notable absence of published research applying advanced computational approaches specifically to the this compound system. While computational chemistry and machine learning are powerful tools for modeling molecular properties and predicting reactivity, their application to this particular compound has not been documented in available scientific literature. mdpi.compnnl.gov

Future research could bridge this gap by employing molecular modeling techniques to investigate the conformational landscape, electronic structure, and spectroscopic properties of this compound. mdpi.com Density functional theory (DFT) calculations could provide insights into its molecular orbitals and reactivity, potentially guiding the design of novel synthetic routes or predicting its behavior in different chemical environments. Molecular dynamics (MD) simulations could be used to study its solvation and dynamic behavior in various solvents. mdpi.com

The integration of machine learning could further accelerate the exploration of this compound and its analogues. mit.edurdworldonline.com A machine learning model, trained on a dataset of experimentally or computationally determined properties of dinitrophenyl peptides, could predict the characteristics of novel this compound derivatives. mit.edurdworldonline.comnih.govmdpi.com This predictive capability would enable a more targeted and efficient approach to designing molecules with specific desired properties, reducing the need for extensive trial-and-error synthesis and characterization. mit.edurdworldonline.com

Expansion of this compound Applications in Systems Chemistry and Chemical Biology Research

The application of this compound in the fields of systems chemistry and chemical biology is another area ripe for future investigation. At present, there is no specific mention of this compound in the context of these disciplines in the available scientific literature. Dinitrophenyl derivatives have historically been used in protein sequencing and as haptens for antibody recognition, but the specific utility of the this compound conjugate in more complex biological systems remains unexplored. pearson.combiosyn.com

Future research could investigate the potential of this compound as a molecular probe in chemical biology. biosyn.com Its dinitrophenyl group provides a chromophore that could be utilized for spectroscopic studies of peptide-protein interactions or for tracking the localization of the molecule within cellular systems. The diglycine moiety could be modified to incorporate functionalities that allow for interaction with specific biological targets.

In the realm of systems chemistry, this compound could serve as a building block for the construction of self-assembling peptide-based materials. The interplay of the hydrophobic dinitrophenyl group and the hydrophilic peptide backbone could drive the formation of interesting supramolecular structures. By systematically modifying the structure of this compound analogues, it may be possible to control the morphology and properties of these self-assembled systems, leading to the development of novel biomaterials or dynamic chemical networks.

Q & A

Basic Research Questions

Q. How to formulate a PICOT question for a DNP project?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure clinically relevant questions. Begin by identifying gaps in practice through literature reviews (e.g., systematic reviews in CINAHL Plus or Cochrane Library) . Refine search terms using PICOT elements to query databases like PubMed or EMBASE, ensuring alignment with evidence-based guidelines . Avoid overly broad questions by specifying patient demographics and measurable outcomes (e.g., "In elderly patients with diabetes [P], how does telehealth monitoring [I] compared to in-person visits [C] affect HbA1c levels [O] over 6 months [T]?") .

Q. What are key considerations in selecting a study design for DNP research?

  • Methodological Answer : Align the design with the research question type (therapy, diagnosis, prognosis). For therapy questions, prioritize randomized controlled trials (RCTs) or cohort studies; prognosis questions suit longitudinal cohort designs . Ensure feasibility by evaluating data accessibility, ethical approvals, and resource constraints. Mixed-methods designs are optimal for integrating patient narratives with quantitative metrics, requiring clear protocols for data triangulation .

Q. What methodologies are effective for data collection in clinical settings for DNP projects?

  • Methodological Answer : Combine primary sources (surveys, EHR audits) with secondary data (clinical registries) to enhance validity. For surveys, use validated instruments (e.g., Likert scales) and pilot-test for reliability . Ensure compliance with HIPAA by anonymizing data and securing institutional review board (IRB) approval. For qualitative data, conduct semi-structured interviews with thematic analysis to identify emergent themes .

Advanced Research Questions

Q. How to address discrepancies between qualitative and quantitative data in mixed-methods DNP research?

  • Methodological Answer : Apply triangulation techniques to resolve contradictions. For instance, if patient satisfaction scores (quantitative) conflict with interview responses (qualitative), conduct member-checking with participants to validate interpretations . Use convergence coding to map qualitative themes onto quantitative results, and report divergences in the discussion section as limitations or areas for further study .

Q. What strategies ensure robust statistical validity in longitudinal DNP studies?

  • Methodological Answer : Address attrition bias using intention-to-treat analysis and multiple imputation for missing data . For repeated measures, apply mixed-effects models to account for intra-subject variability. Validate assumptions with Shapiro-Wilk tests (normality) and Levene’s test (homogeneity of variance) . Pre-register analysis plans to reduce Type I errors and enhance reproducibility .

Q. How to optimize data management plans (DMPs) for compliance with FAIR principles in DNP research?

  • Methodological Answer : Structure DMPs to ensure data is Findable (metadata tagging in repositories like Dryad), Accessible (controlled access via institutional portals), Interoperable (use standard formats like CSV or REDCap), and Reusable (detailed codebooks with variable definitions) . Regularly audit data for compliance with GDPR or HIPAA, and document destruction protocols for non-essential data . Collaborate with institutional librarians for FAIR alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.